1-[5-Hydroxy-2-(prop-1-en-2-yl)-1-benzofuran-6-yl]ethan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(5-Hydroxy-2-(prop-1-en-2-yl)benzofuran-6-yl)ethanone involves several steps. One common method includes the reaction of 2’,4’-dihydroxyacetophenone with isopropenyl magnesium bromide, followed by cyclization to form the benzofuran ring . The reaction conditions typically involve the use of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the synthesis route mentioned above can be scaled up for industrial purposes, ensuring the availability of necessary reagents and maintaining reaction conditions to achieve high yields.
Analyse Chemischer Reaktionen
Types of Reactions
1-(5-Hydroxy-2-(prop-1-en-2-yl)benzofuran-6-yl)ethanone undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The carbonyl group can be reduced to form an alcohol.
Substitution: The hydroxyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Reagents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: Reagents like alkyl halides in the presence of a base.
Major Products
Oxidation: Formation of 1-(5-oxo-2-(prop-1-en-2-yl)benzofuran-6-yl)ethanone.
Reduction: Formation of 1-(5-hydroxy-2-(prop-1-en-2-yl)benzofuran-6-yl)ethanol.
Substitution: Formation of various substituted benzofuran derivatives.
Wissenschaftliche Forschungsanwendungen
1-(5-Hydroxy-2-(prop-1-en-2-yl)benzofuran-6-yl)ethanone has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Exhibits antiviral activity against poliovirus and other viruses.
Industry: Potential use in the development of pharmaceuticals and other biologically active compounds.
Wirkmechanismus
The compound exerts its effects through various mechanisms:
Antiviral Activity: Inhibits viral replication by interfering with viral RNA synthesis.
Antidepressant Activity: Increases levels of monoamine neurotransmitters in the brain and reduces oxidative stress.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1-(6-Hydroxy-2-(prop-1-en-2-yl)benzofuran-5-yl)ethanone
- 1-(5-Hydroxy-2-(prop-1-en-2-yl)benzofuran-7-yl)ethanone
Uniqueness
1-(5-Hydroxy-2-(prop-1-en-2-yl)benzofuran-6-yl)ethanone is unique due to its specific substitution pattern on the benzofuran ring, which contributes to its distinct biological activities. Its ability to modulate multiple biological pathways makes it a valuable compound for research and potential therapeutic applications.
Eigenschaften
CAS-Nummer |
112936-03-5 |
---|---|
Molekularformel |
C13H12O3 |
Molekulargewicht |
216.23 g/mol |
IUPAC-Name |
1-(5-hydroxy-2-prop-1-en-2-yl-1-benzofuran-6-yl)ethanone |
InChI |
InChI=1S/C13H12O3/c1-7(2)12-5-9-4-11(15)10(8(3)14)6-13(9)16-12/h4-6,15H,1H2,2-3H3 |
InChI-Schlüssel |
WCOLFOJRDDQQEN-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=C)C1=CC2=CC(=C(C=C2O1)C(=O)C)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.